molecular formula C10H13N3O4 B2505888 ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate CAS No. 338397-29-8

ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate

Cat. No.: B2505888
CAS No.: 338397-29-8
M. Wt: 239.231
InChI Key: YJPPGGNTWZVCPN-VURMDHGXSA-N
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Description

Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.231. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Crystal Packing

Research has revealed the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of related ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates. These interactions, alongside hydrogen bonds, contribute to forming unique structural motifs, emphasizing the compound's role in understanding molecular assembly and interaction mechanisms (Zhang, Wu, & Zhang, 2011).

Synthetic Chemistry and Heterocyclic Compound Development

Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate serves as a precursor in synthesizing various heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, the transformation of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate into furan-2-one derivatives via dichlorodicyanobenzoquinone (DDQ) highlights the compound's role in developing novel cyclic structures with potential application in drug design and material science (Sobenina et al., 2011).

Thermodynamic Properties

Investigations into the thermodynamic properties of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives have enabled the determination of enthalpic characteristics and formation enthalpies in the gas state. Such studies are crucial for the computational modeling of chemical processes and the design of compounds with specific thermodynamic profiles (Kos et al., 2017).

Antibacterial and Antiurease Activities

The compound's derivatives have been explored for their biological activities, including antibacterial, antiurease, and antioxidant properties. This research signifies the potential of this compound derivatives in developing new therapeutic agents, emphasizing the compound's relevance in medicinal chemistry (Sokmen et al., 2014).

Structural Analysis and Characterization

Detailed structural analysis and characterization of related compounds have provided insights into the molecular configurations, bonding types, and stereochemistry. Such studies are foundational for understanding the compound's chemical behavior and guiding the synthesis of structurally complex and functionally diverse molecules (Johnson et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

ethyl (Z)-3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPPGGNTWZVCPN-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/N)\NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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